molecular formula C12H15F2N5 B10936668 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-ethylpyrimidin-2-amine

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-ethylpyrimidin-2-amine

Cat. No.: B10936668
M. Wt: 267.28 g/mol
InChI Key: NKGVITVFYZAGIS-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-ethylpyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a difluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-ethylpyrimidin-2-amine typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl group and the pyrazole ring. Common reagents used in these steps include halogenated pyrimidines, difluoromethylating agents, and pyrazole derivatives. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-ethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines and pyrazoles.

Scientific Research Applications

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-ethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme functions or receptor interactions.

    Medicine: The compound has potential as a drug candidate due to its unique structural features and biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and pyrazole ring contribute to the compound’s binding affinity and selectivity. Pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-ethylpyrimidin-2-amine
  • 4-(chloromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-ethylpyrimidin-2-amine
  • 4-(methyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-ethylpyrimidin-2-amine

Uniqueness

The presence of the difluoromethyl group in 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-ethylpyrimidin-2-amine distinguishes it from similar compounds. This group can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C12H15F2N5

Molecular Weight

267.28 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-N-ethylpyrimidin-2-amine

InChI

InChI=1S/C12H15F2N5/c1-4-15-12-16-9(5-10(17-12)11(13)14)8-6-19(3)18-7(8)2/h5-6,11H,4H2,1-3H3,(H,15,16,17)

InChI Key

NKGVITVFYZAGIS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)C(F)F)C2=CN(N=C2C)C

Origin of Product

United States

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